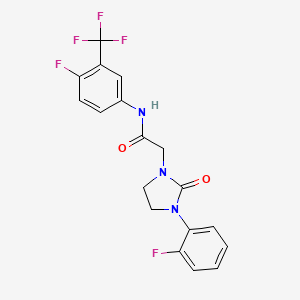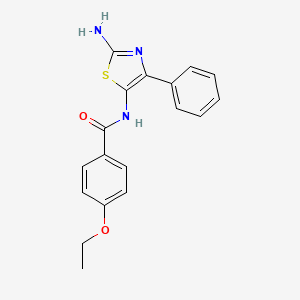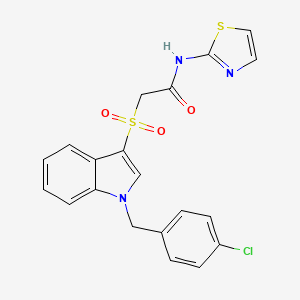![molecular formula C14H13BrN4O3 B2490152 8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 1278662-55-7](/img/new.no-structure.jpg)
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by the presence of a bromine atom at the 8th position, a methoxyphenylmethyl group at the 7th position, and a methyl group at the 3rd position of the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps. One common method includes the bromination of a suitable purine precursor, followed by the introduction of the methoxyphenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Bromo-7-[(2-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
- 8-Bromo-7-[(4-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
- 7-[(3-Methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione is unique due to the specific positioning of the bromine and methoxyphenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
1278662-55-7 |
|---|---|
Formule moléculaire |
C14H13BrN4O3 |
Poids moléculaire |
365.187 |
Nom IUPAC |
8-bromo-7-[(3-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H13BrN4O3/c1-18-11-10(12(20)17-14(18)21)19(13(15)16-11)7-8-4-3-5-9(6-8)22-2/h3-6H,7H2,1-2H3,(H,17,20,21) |
Clé InChI |
YDNPXFFEQBYWIR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=CC=C3)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2490069.png)
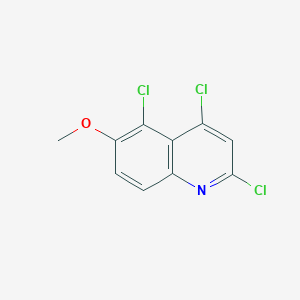

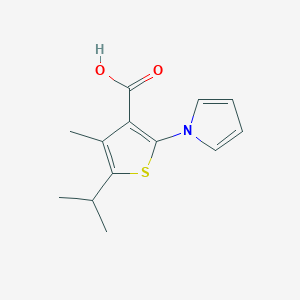
![5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490077.png)
![1-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490078.png)
![7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2490079.png)
![2,3-dimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2490085.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)
